molecular formula C8H9N3 B6614591 1h-Pyrrolo[3,2-c]pyridine-4-methanamine CAS No. 1159830-48-4

1h-Pyrrolo[3,2-c]pyridine-4-methanamine

Cat. No.: B6614591
CAS No.: 1159830-48-4
M. Wt: 147.18 g/mol
InChI Key: UEBAOVJOSUDMQO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-4-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in the treatment of various cancers and other diseases.

Biochemical Analysis

Biochemical Properties

{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, migration, and angiogenesis . The interaction with FGFRs leads to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .

Cellular Effects

{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells and induce apoptosis . Additionally, it disrupts tubulin microtubule dynamics, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G2/M phase and induces apoptosis . Furthermore, it inhibits FGFRs, leading to the suppression of downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to exert its inhibitory effects on cell proliferation and migration over extended periods .

Dosage Effects in Animal Models

The effects of {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may lead to adverse effects such as toxicity and organ damage . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy.

Metabolic Pathways

{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the FGFR signaling pathway, which plays a role in various metabolic processes . The compound’s impact on metabolic pathways can influence cellular energy production, growth, and survival.

Transport and Distribution

The transport and distribution of {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-methanamine typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridine-4-methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to room temperature). Major products formed from these reactions vary depending on the specific reagents and conditions used but often include functionalized derivatives with potential biological activity .

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine-4-methanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Pyrrolo[3,2-c]pyridine-4-methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, particularly its potent anticancer properties .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBAOVJOSUDMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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